2-Methyl-2-(1H-pyrazol-3-yl)propan-1-ol
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Overview
Description
2-Methyl-2-(1H-pyrazol-3-yl)propan-1-ol is an organic compound with the molecular formula C7H12N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Scientific Research Applications
2-Methyl-2-(1H-pyrazol-3-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its pyrazole ring is a versatile scaffold in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the development of agrochemicals and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(1H-pyrazol-3-yl)propan-1-ol typically involves the reaction of pyrazole derivatives with appropriate alkylating agents. One common method involves the alkylation of pyrazole with 2-chloro-2-methylpropan-1-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(1H-pyrazol-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major products are alcohols or amines.
Substitution: The major products are halogenated derivatives or other substituted compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(1H-pyrazol-3-yl)propan-1-ol is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and other interactions, which may influence its activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-1-ol: This compound has a similar structure but contains a boronate ester group, which can be used in Suzuki coupling reactions.
1,3-bis-1,2,3-Triazol-1-yl-Propan-2-ol: This compound contains triazole rings instead of pyrazole and has been studied for its antifungal activity.
Uniqueness
2-Methyl-2-(1H-pyrazol-3-yl)propan-1-ol is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the hydroxyl group provides additional functionality for further chemical modifications.
Properties
IUPAC Name |
2-methyl-2-(1H-pyrazol-5-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-7(2,5-10)6-3-4-8-9-6/h3-4,10H,5H2,1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRIWMVEQKPDST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=NN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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